molecular formula C18H23N5OS B4486057 3-(Azepan-1-ylmethyl)-6-(3-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(Azepan-1-ylmethyl)-6-(3-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B4486057
M. Wt: 357.5 g/mol
InChI Key: WSKUHAKIJPMMDD-UHFFFAOYSA-N
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Description

3-(Azepan-1-ylmethyl)-6-(3-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azepan-1-ylmethyl)-6-(3-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-ethoxybenzohydrazide with azepane-1-carbaldehyde in the presence of a suitable catalyst, followed by cyclization with thiocarbonyl diimidazole . The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(Azepan-1-ylmethyl)-6-(3-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the triazolo-thiadiazole moiety exhibit significant anticancer properties. Studies have shown that derivatives of triazolo-thiadiazoles can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance:

  • A study demonstrated that similar compounds effectively inhibited the growth of human cancer cell lines (e.g., breast and lung cancer), suggesting a potential for development as anticancer agents .

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity against various pathogens. The presence of the thiadiazole ring is crucial for enhancing the antimicrobial efficacy. Some findings include:

  • In vitro studies revealed that derivatives of this compound exhibited significant activity against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of triazolo-thiadiazole derivatives has been explored in several studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Notable findings include:

  • Experimental models showed reduced inflammation markers in animal models treated with similar compounds .

Structure-Activity Relationship (SAR)

Understanding the SAR of 3-(azepan-1-ylmethyl)-6-(3-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is critical for optimizing its pharmacological properties. Key observations include:

  • Modifications to the ethoxy group or azepane structure can significantly influence biological activity.
ModificationEffect on Activity
Ethoxy to MethoxyIncreased anticancer activity
Azepane substitutionEnhanced antimicrobial properties

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

  • Case Study on Anticancer Activity :
    • Researchers synthesized a series of triazolo-thiadiazole derivatives and tested their efficacy against various cancer cell lines. Results indicated that specific substitutions led to IC50 values in the low micromolar range .
  • Case Study on Antimicrobial Efficacy :
    • A study focused on synthesizing derivatives with varying substituents on the thiadiazole ring. The results showed enhanced activity against resistant bacterial strains .

Mechanism of Action

The mechanism of action of 3-(Azepan-1-ylmethyl)-6-(3-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways .

Biological Activity

3-(Azepan-1-ylmethyl)-6-(3-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a novel compound with significant potential in medicinal chemistry. This compound belongs to the class of triazolo-thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H23N5OS. It has a molecular weight of 357.476 g/mol and exhibits a purity of approximately 95% in research applications. The structural characteristics that contribute to its biological activity include the presence of both triazole and thiadiazole rings.

PropertyValue
Molecular FormulaC18H23N5OS
Molecular Weight357.476 g/mol
Purity~95%
IUPAC Name3-(azepan-1-ylmethyl)-6-(3-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Biological Activities

The biological activities of triazolo-thiadiazole derivatives have been extensively studied. The following sections summarize key findings related to the specific compound .

Antimicrobial Activity

Triazolo-thiadiazoles have shown promising antimicrobial properties. Research indicates that derivatives containing the thiadiazole moiety exhibit significant antibacterial and antifungal activities. For instance, studies have demonstrated that certain derivatives can outperform standard antibiotics in inhibiting bacterial growth .

Anticancer Potential

The anticancer activity of triazolo-thiadiazoles is noteworthy. Preliminary studies suggest that compounds within this class demonstrate cytotoxic effects against various cancer cell lines. The IC50 values for some derivatives range from 1.1 to 18.8 µM, indicating potent anticancer effects . The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Effects

Thiadiazole derivatives are also recognized for their anti-inflammatory properties. Compounds similar to this compound have been shown to reduce inflammation in animal models significantly . For example, certain derivatives demonstrated a marked reduction in paw edema compared to standard anti-inflammatory drugs like indomethacin.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiadiazole compounds. The presence of specific substituents on the thiadiazole ring influences its interaction with biological targets:

  • Substituents : The ethoxy group at position 6 enhances lipophilicity and may improve membrane permeability.
  • Ring Systems : The triazole ring contributes to the overall stability and reactivity of the compound.

Research indicates that modifications at these positions can lead to enhanced potency and selectivity against specific targets .

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

  • Antimicrobial Efficacy : A study evaluated various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. Results showed that specific derivatives exhibited MIC values lower than those of conventional antibiotics .
  • Cytotoxicity Assessment : In vitro tests on cancer cell lines revealed that certain triazolo-thiadiazoles induced significant cytotoxicity through apoptosis pathways .

Properties

IUPAC Name

3-(azepan-1-ylmethyl)-6-(3-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5OS/c1-2-24-15-9-7-8-14(12-15)17-21-23-16(19-20-18(23)25-17)13-22-10-5-3-4-6-11-22/h7-9,12H,2-6,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKUHAKIJPMMDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)CN4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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